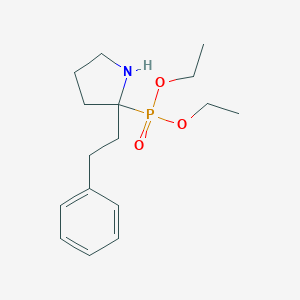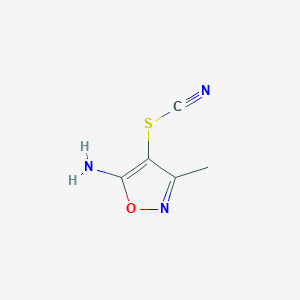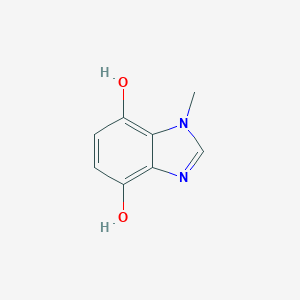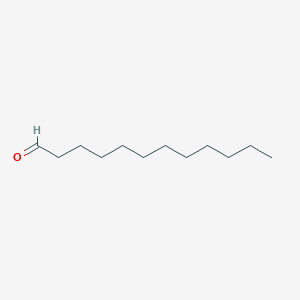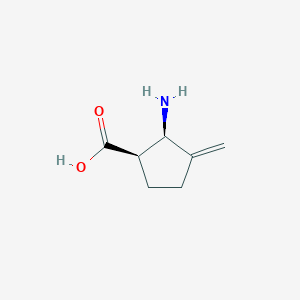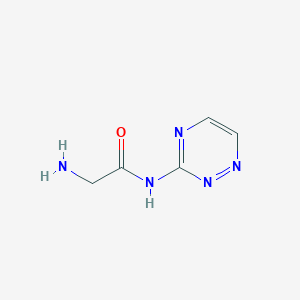
2-amino-N-(1,2,4-triazin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-(1,2,4-triazin-3-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mécanisme D'action
The mechanism of action of 2-amino-N-(1,2,4-triazin-3-yl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting the activity of enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the death of microbial cells or cancer cells.
Effets Biochimiques Et Physiologiques
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to have anticancer activity, with studies showing that it can induce apoptosis in cancer cells. In addition, it has been studied for its potential use as an antidiabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-amino-N-(1,2,4-triazin-3-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. This makes it a useful tool for studying the mechanisms of action of antimicrobial agents. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some mammalian cells, which limits its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2-amino-N-(1,2,4-triazin-3-yl)acetamide. One direction is the development of new synthetic methods for the compound, which could lead to the discovery of new derivatives with improved properties. Another direction is the study of the compound's potential use as an anticancer agent, with a focus on its mechanism of action and its effects on cancer cells. Additionally, the compound could be studied for its potential use in the treatment of other diseases, such as diabetes and viral infections. Finally, the compound could be used as a building block for the synthesis of new compounds with potential applications in drug discovery.
Méthodes De Synthèse
2-amino-N-(1,2,4-triazin-3-yl)acetamide can be synthesized using various methods. One of the most common methods involves the reaction of cyanuric chloride with glycine. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is obtained by filtration and purification. Other methods include the reaction of cyanuric chloride with methylamine or ethylamine.
Applications De Recherche Scientifique
2-amino-N-(1,2,4-triazin-3-yl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied as a potential anticancer agent. In addition, it has been used as a building block for the synthesis of other compounds with potential applications in drug discovery.
Propriétés
Numéro CAS |
138598-50-2 |
|---|---|
Nom du produit |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
Formule moléculaire |
C5H7N5O |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-amino-N-(1,2,4-triazin-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5O/c6-3-4(11)9-5-7-1-2-8-10-5/h1-2H,3,6H2,(H,7,9,10,11) |
Clé InChI |
KCEZWZVNHYRSIP-UHFFFAOYSA-N |
SMILES |
C1=CN=NC(=N1)NC(=O)CN |
SMILES canonique |
C1=CN=NC(=N1)NC(=O)CN |
Synonymes |
Acetamide, 2-amino-N-1,2,4-triazin-3-yl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



